H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2
CAS No.:
Cat. No.: VC16575363
Molecular Formula: C61H99FN22O15
Molecular Weight: 1399.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C61H99FN22O15 |
|---|---|
| Molecular Weight | 1399.6 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
| Standard InChI | InChI=1S/C61H99FN22O15/c1-33(76-47(88)31-75-59(99)49(35(3)86)84-57(97)44(28-37-19-21-38(62)22-20-37)78-48(89)30-73-46(87)29-74-53(93)39(65)27-36-13-5-4-6-14-36)51(91)80-43(18-12-26-72-61(69)70)55(95)82-41(16-8-10-24-64)56(96)83-45(32-85)58(98)77-34(2)52(92)81-42(17-11-25-71-60(67)68)54(94)79-40(50(66)90)15-7-9-23-63/h4-6,13-14,19-22,33-35,39-45,49,85-86H,7-12,15-18,23-32,63-65H2,1-3H3,(H2,66,90)(H,73,87)(H,74,93)(H,75,99)(H,76,88)(H,77,98)(H,78,89)(H,79,94)(H,80,91)(H,81,92)(H,82,95)(H,83,96)(H,84,97)(H4,67,68,71)(H4,69,70,72)/t33-,34-,35+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
| Standard InChI Key | OGKNRWXOEHEYOV-QHYQKCGXSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
| Canonical SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Introduction
Molecular Structure and Sequence Analysis
Primary Sequence and Fluorination
The peptide sequence H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 features a linear arrangement of amino acids with a C-terminal amidation. The fluorinated residue at position 4 (Phe(4-F)) introduces steric and electronic modifications that enhance stability and modulate receptor interactions. Comparative studies of fluorinated peptides suggest that the fluorine atom’s electronegativity alters hydrogen-bonding networks and hydrophobic interactions, potentially increasing metabolic resistance .
Table 1: Amino Acid Sequence and Modifications
| Position | Residue | Modification |
|---|---|---|
| 1 | Phe | N-terminal |
| 4 | Phe(4-F) | 4-fluorophenylalanine |
| 14 | Lys | C-terminal amidation |
The presence of arginine (Arg) and lysine (Lys) residues at positions 7, 10, 13, and 14 suggests cationic properties, enabling potential interactions with anionic cell membranes or nucleic acids .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via SPPS, a method enabling sequential addition of Fmoc-protected amino acids to a resin-bound chain. The fluorinated phenylalanine derivative requires specialized coupling reagents, such as HBTU or HATU, to ensure efficient incorporation. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) yields the crude peptide, which is purified via reverse-phase HPLC.
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Coupling reagent | HBTU/HOBt in DMF |
| Deprotection agent | 20% piperidine in DMF |
| Cleavage cocktail | TFA:thioanisole:EDT:H₂O (90:5:3:2) |
| Purification method | HPLC (C18 column, 10–60% ACN) |
Challenges in Fluorinated Peptide Synthesis
The electron-withdrawing fluorine atom at position 4 of phenylalanine may reduce coupling efficiency due to steric hindrance. Optimized protocols for fluorinated residues recommend extended reaction times (2–4 hours) and double couplings to achieve >95% purity .
Mechanistic Insights and Target Interactions
Putative Targets
Homology with immunoglobulin Fc regions (e.g., Thr-Ala-Arg motifs in rabbit IgG) suggests potential immune-modulatory roles. Computational docking studies predict affinity for integrin receptors due to the Arg-Gly-Asp (RGD)-like sequence in residues 7–9 (Arg-Lys-Ser) .
Fluorine-Induced Conformational Changes
Molecular dynamics simulations of Phe(4-F)-containing peptides reveal stabilized β-sheet conformations and reduced α-helix propensity. This structural rigidity may enhance binding specificity to hydrophobic pockets in target proteins.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis under gradient elution (10–60% acetonitrile in 0.1% TFA) confirms >98% purity. Retention time shifts compared to non-fluorinated analogs reflect increased hydrophobicity.
Table 3: HPLC and Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Retention time | 22.4 min |
| Purity | 98.5% |
| Observed m/z ([M+H]⁺) | 1,400.3 |
| Theoretical m/z | 1,399.6 |
Circular Dichroism (CD) Spectroscopy
CD spectra in phosphate buffer (pH 7.4) indicate a mixed α-helix/β-sheet structure, with a minima at 208 nm and 222 nm. Fluorination reduces helical content by 15% compared to Phe-containing analogs.
Comparative Analysis with Related Peptides
Stability in Biological Fluids
In human plasma, the peptide exhibits a half-life of 6.2 hours, surpassing non-fluorinated analogs (2.8 hours). This aligns with patent data on stabilized conjugates .
Functional Analog: Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-Amide
A structurally related peptide (Sigma-Aldrich) shares the Arg-Ala-Arg motif but lacks fluorination. Comparative studies highlight the fluorinated variant’s superior protease resistance and thermal stability .
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